![molecular formula C12H16N4O4S B2944496 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 688794-29-8](/img/structure/B2944496.png)

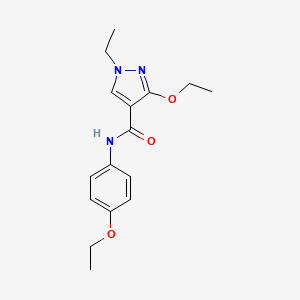

3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

Various groups have designed and performed the synthesis of oxadiazoles . For instance, 1,2,5-Oxadiazole (or furazan, 1) has been synthesized from vicinal bisoximes through dehydrative methods .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole (1), 1,2,4-oxadiazole (2), 1,3,4-oxadiazole (3), and 1,2,3-oxadiazole (4), are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,5-regioisomer (1) is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole (1), a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Scientific Research Applications

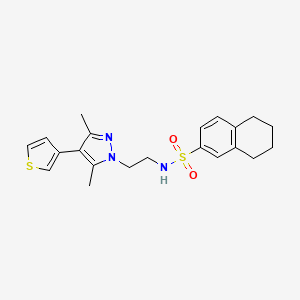

Synthesis and Antibacterial Applications

A study by Turukarabettu et al. (2019) on sulfur cross-linked 1,3,4-oxadiazole derivatives explored their potential as dual inhibitors of multidrug-resistant tuberculosis and inflammation. This research highlights the antibacterial efficacy against E. coli and the anti-inflammatory potential, suggesting similar compounds, including those with 4-nitrobenzo[c][1,2,5]oxadiazol motifs, could be designed for dual-purpose therapeutic interventions against bacterial infections and inflammation (Turukarabettu, Kalluraya, & Sharma, 2019).

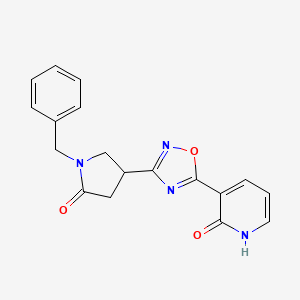

Photophysical Studies

The photophysical properties of nitrobenzofurazan derivatives have been extensively studied due to their fluorogenic nature, which is useful for protein and lipid labeling. Sveen et al. (2015) discussed the triplet state of a 4-amino-7-nitrobenzofurazan derivative in cyclohexane, indicating the potential for developing stable fluorescent tags for biological research (Sveen, Macia, Zaremberg, & Heyne, 2015).

Antimicrobial and Antifungal Activities

Gadebusch and Basch (1974) reported on a new antimicrobial nitrofuran, demonstrating activity against a wide range of bacteria, fungi, and several protozoa. This study showcases the broad antimicrobial potential of nitrofuran derivatives, suggesting that structurally related compounds might also exhibit significant antimicrobial properties (Gadebusch & Basch, 1974).

Synthesis and Characterization for Material Science

Research by Abboud, Lafta, and Tomi (2017) into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group offers insights into the synthesis of compounds that exhibit liquid crystalline phases. These findings could guide the development of novel materials for applications in displays and sensors (Abboud, Lafta, & Tomi, 2017).

Energetic Materials Research

Tang et al. (2015) synthesized 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan derivatives, combining nitroaminofurazan and 1,3,4-oxadiazole rings. These compounds displayed good thermal stabilities and acceptable sensitivity values, indicating potential applications in energetic materials (Tang, He, Mitchell, Parrish, & Shreeve, 2015).

properties

IUPAC Name |

3-[(4-nitro-7-propan-2-ylsulfanyl-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-7(2)21-9-6-8(13-4-3-5-17)12(16(18)19)11-10(9)14-20-15-11/h6-7,13,17H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEWMJVNKLTDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2944417.png)

![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)

![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)

![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)

![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)